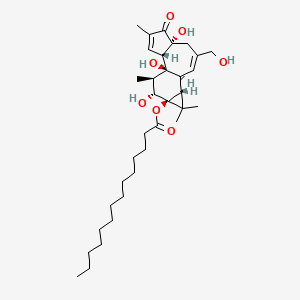

Phorbol myristate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

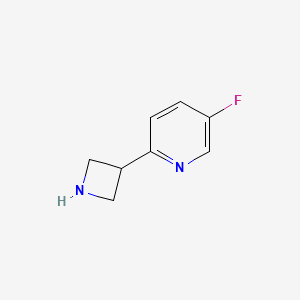

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El miristato de forbol se puede sintetizar mediante la esterificación del forbol con ácido mirístico y ácido acético. La reacción generalmente implica el uso de un catalizador, como el ácido sulfúrico, y se lleva a cabo bajo condiciones de reflujo para garantizar la esterificación completa .

Métodos de producción industrial

La producción industrial de miristato de forbol implica la extracción de forbol de las semillas de Croton tiglium, seguida de su esterificación con ácido mirístico y ácido acético. El proceso se optimiza para maximizar el rendimiento y la pureza, a menudo involucrando múltiples pasos de purificación como la recristalización y la cromatografía .

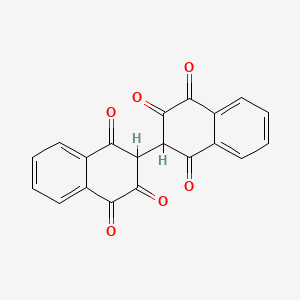

Análisis De Reacciones Químicas

Tipos de reacciones

El miristato de forbol experimenta varias reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, alterando su actividad biológica.

Reactivos y condiciones comunes

Oxidación: Se utilizan comúnmente el peróxido de hidrógeno y otros agentes oxidantes.

Reducción: Se pueden emplear agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos en condiciones apropiadas para lograr reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ROS, mientras que la sustitución puede dar como resultado derivados con actividad biológica alterada .

Aplicaciones Científicas De Investigación

El miristato de forbol tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El miristato de forbol ejerce sus efectos principalmente a través de la activación de la PKC. Al unirse a la PKC, induce un cambio conformacional que activa la enzima, lo que lleva a la fosforilación de varios objetivos aguas abajo. Esta activación desencadena una cascada de eventos de señalización, incluida la activación del factor nuclear-kappa B (NF-κB) y la producción de citoquinas proinflamatorias . Los objetivos moleculares y las vías involucradas incluyen la vía PKC-NF-κB, que juega un papel crucial en la inflamación y las respuestas inmunitarias .

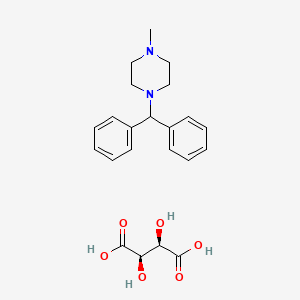

Comparación Con Compuestos Similares

Compuestos similares

Dibutyrato de forbol 12,13: Otro éster de forbol con propiedades similares de activación de la PKC.

Didecanoato de forbol 12,13: Un éster de forbol con diferentes grupos acilo, que afectan su potencia y especificidad.

Singularidad

El miristato de forbol es único debido a su alta potencia y especificidad en la activación de la PKC. Su capacidad para inducir una activación robusta y sostenida de la PKC lo convierte en una herramienta valiosa en la investigación, particularmente en estudios relacionados con la inflamación, el cáncer y las respuestas inmunitarias .

Propiedades

Fórmula molecular |

C34H54O7 |

|---|---|

Peso molecular |

574.8 g/mol |

Nombre IUPAC |

[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate |

InChI |

InChI=1S/C34H54O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)41-34-28(31(34,4)5)25-19-24(21-35)20-32(39)26(18-22(2)29(32)37)33(25,40)23(3)30(34)38/h18-19,23,25-26,28,30,35,38-40H,6-17,20-21H2,1-5H3/t23-,25+,26-,28-,30-,32-,33-,34-/m1/s1 |

Clave InChI |

CESGKXMBHGUQTB-VONOSFMSSA-N |

SMILES isomérico |

CCCCCCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2O)C)O)C=C(C4=O)C)O)CO |

SMILES canónico |

CCCCCCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2O)C)O)C=C(C4=O)C)O)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12290625.png)

![N-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]-3-benzyloxy-4-methoxy-N-[(1S)-1-phenylethyl]benzeneacetamide](/img/structure/B12290635.png)

![5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione monohydrate](/img/structure/B12290657.png)

![CarbaMic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoroMethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12290664.png)

![(2S)-3-(3-aminophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12290680.png)

![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)

![Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12290709.png)